3-phenylsulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenylsulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide is an organic compound characterized by the presence of a phenylsulfanyl group and a trifluoromethyl-substituted phenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylsulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Phenylsulfanyl Intermediate: The phenylsulfanyl group can be introduced through the reaction of a phenylthiol with an appropriate halide under basic conditions.
Amide Bond Formation: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.
The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-phenylsulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-phenylsulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-phenylsulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the phenylsulfanyl group can participate in various non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-phenylsulfanyl-N-[3-(trifluoromethyl)phenyl]propanamide
- 3-phenylsulfanyl-N-[4-(trifluoromethyl)phenyl]propanamide
- 3-phenylsulfanyl-N-[2-(difluoromethyl)phenyl]propanamide
Uniqueness
3-phenylsulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the phenylsulfanyl and trifluoromethyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NOS/c17-16(18,19)13-8-4-5-9-14(13)20-15(21)10-11-22-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDJNQMRVRALMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.